molecular formula C23H17N3O4S B3714925 N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide

N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B3714925
M. Wt: 431.5 g/mol
InChI Key: RPLCVLPUDDDCTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules and its effect on biochemical pathways .

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, such as its use in medicine, industry, or research. It could also involve proposed modifications to its structure to enhance its properties .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-30-17-13-11-16(12-14-17)21-20(15-7-3-2-4-8-15)24-23(31-21)25-22(27)18-9-5-6-10-19(18)26(28)29/h2-14H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLCVLPUDDDCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Reactant of Route 6
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N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide

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